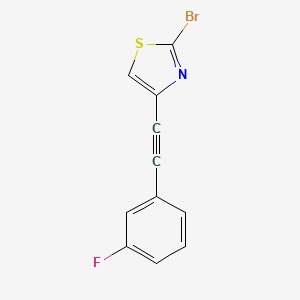

2-Bromo-4-(3-fluorophenylethynyl)thiazole

Description

The Thiazole (B1198619) Moiety in Contemporary Chemical Science

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in the field of heterocyclic chemistry and is found in a wide array of biologically active compounds and approved pharmaceutical drugs.

Heterocyclic compounds are integral to the development of new medicines and functional materials. The thiazole scaffold, in particular, is present in numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Its prevalence in drugs such as sulfathiazole (B1682510) (an antibacterial), ritonavir (B1064) (an antiretroviral), and dasatinib (B193332) (an anticancer agent) underscores its importance in medicinal chemistry. The thiazole ring's ability to engage in various biological interactions makes it a privileged scaffold in drug discovery.

Thiazoles are aromatic compounds, a property conferred by the delocalization of pi-electrons within the ring, which imparts stability. This aromaticity is evidenced by the chemical shifts of its ring protons in NMR spectroscopy. The thiazole ring exhibits a unique reactivity profile. The carbon atom at the 2-position (C2) is susceptible to nucleophilic attack, especially when substituted with a good leaving group, while the carbon at the 5-position (C5) is the primary site for electrophilic substitution. The presence of the sulfur atom influences the ring's electron density and reactivity.

Contextualization of Halogenated and Ethynyl-Substituted Thiazoles

The introduction of halogen and ethynyl (B1212043) groups onto the thiazole nucleus significantly expands its chemical utility and potential applications. These substitutions can modulate the electronic properties, reactivity, and biological activity of the parent molecule.

The presence of a bromine atom on the thiazole ring, as in 2-Bromo-4-(3-fluorophenylethynyl)thiazole, is of great synthetic importance. The bromine atom, particularly at the 2-position, serves as a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents at the brominated position, enabling the synthesis of complex molecules. The C2 position of the thiazole ring is generally more reactive in these cross-coupling reactions compared to other positions. This reactivity makes 2-bromothiazoles key intermediates in the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.

Research Trajectories for this compound

Given its structural features, this compound is a promising candidate for several avenues of research. In medicinal chemistry, it could serve as a precursor for the synthesis of novel kinase inhibitors, anticancer agents, or anti-infective compounds, leveraging the known biological activities of the thiazole core and the beneficial properties of fluorine. The reactive bromine atom allows for the systematic modification of the 2-position to explore structure-activity relationships. In materials science, the rigid and electronically tunable nature of the molecule makes it a potential building block for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorescence properties of thiazole derivatives can be tuned through chemical modification, and the introduction of the fluorophenylethynyl group could lead to materials with interesting photophysical properties.

Interactive Data Table: Properties of Substituted Thiazoles

| Property | Thiazole | 2-Bromothiazole (B21250) |

| Molecular Formula | C₃H₃NS | C₃H₂BrNS |

| Aromaticity | Yes | Yes |

| Key Reactivity | Electrophilic substitution at C5 | Cross-coupling at C2 |

| Common Applications | Core of many drugs | Synthetic intermediate |

Strategic Positioning as a Synthetic Intermediate

The strategic importance of this compound in synthetic chemistry lies in its inherent reactivity, which allows for diverse chemical modifications. The bromine atom at the 2-position of the thiazole ring serves as a versatile handle for various cross-coupling reactions. This functionality enables chemists to introduce a wide array of substituents at this position, thereby generating libraries of novel compounds for biological screening.

The synthesis of related 2-bromothiazole derivatives often involves the diazotization of a corresponding 2-aminothiazole (B372263) precursor followed by a Sandmeyer-type reaction with a bromide source, such as copper(I) bromide. This classical approach provides a reliable method for introducing the bromo substituent. The phenylethynyl moiety is typically introduced via Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

The true value of this compound as an intermediate is highlighted in its application in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole scaffold is a common feature in many approved and investigational kinase inhibitors. The specific structure of this compound provides a rigid and planar framework that can be strategically elaborated to fit into the ATP-binding pocket of various kinases. The fluorine atom on the phenyl ring can enhance binding affinity and modulate the pharmacokinetic properties of the final compound.

Exploration of Biological Activities in Pre-clinical Models

While direct pre-clinical data on this compound is not extensively documented in publicly available research, the biological activities of structurally similar thiazole derivatives provide valuable insights into its potential therapeutic applications. The thiazole nucleus is a privileged scaffold in medicinal chemistry, known to be a component of numerous compounds with a wide range of biological activities. google.comresearchgate.net

Anticancer Activity:

A significant body of research has focused on the anticancer potential of thiazole-containing compounds. researchgate.net Many thiazole derivatives have been shown to exhibit potent inhibitory activity against various protein kinases implicated in cancer progression. For instance, derivatives of 2-aminothiazole have been investigated as inhibitors of Src family kinases and Aurora kinases, which are crucial for cell growth and division. The structural motifs present in this compound, namely the substituted phenyl and thiazole rings, are common features in compounds designed to target these oncogenic kinases.

Furthermore, phenylethynyl-substituted heterocyclic compounds have demonstrated significant antiproliferative effects in various cancer cell lines. The rigid ethynyl linker can orient the phenyl group in a way that optimizes interactions with the target protein. Preclinical studies on related compounds have shown that they can induce apoptosis (programmed cell death) and inhibit tumor growth in animal models.

Neuroprotective and Other Activities:

Beyond oncology, thiazole derivatives have been explored for their potential in treating neurodegenerative diseases. Some analogs have shown promise as inhibitors of enzymes such as acetylcholinesterase, which is a target in the management of Alzheimer's disease. The structural features of this compound could be adapted to design molecules that interact with targets relevant to neuroinflammation and neuronal survival.

Additionally, the broader class of thiazole derivatives has been investigated for a variety of other biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. nih.govnih.gov The versatility of the thiazole ring allows for the development of compounds with diverse pharmacological profiles.

The following table summarizes the biological activities observed in preclinical models for structurally related thiazole derivatives, providing a basis for the potential applications of compounds derived from this compound.

| Biological Activity | Target/Mechanism | Preclinical Model | Reference |

| Anticancer | Kinase Inhibition (e.g., Src, Aurora) | Cancer Cell Lines, Animal Xenograft Models | google.com |

| Anticancer | Induction of Apoptosis | Cancer Cell Lines | researchgate.net |

| Neuroprotection | Acetylcholinesterase Inhibition | In vitro enzyme assays | - |

| Antimicrobial | Various bacterial and fungal strains | In vitro susceptibility testing | nih.gov |

| Anti-inflammatory | Inhibition of inflammatory mediators | Cellular assays, Animal models of inflammation | researchgate.net |

| Antioxidant | Radical scavenging assays | In vitro chemical assays | nih.gov |

Structure

3D Structure

Properties

CAS No. |

878018-74-7 |

|---|---|

Molecular Formula |

C11H5BrFNS |

Molecular Weight |

282.13 g/mol |

IUPAC Name |

2-bromo-4-[2-(3-fluorophenyl)ethynyl]-1,3-thiazole |

InChI |

InChI=1S/C11H5BrFNS/c12-11-14-10(7-15-11)5-4-8-2-1-3-9(13)6-8/h1-3,6-7H |

InChI Key |

XPOUXVRKZDTDJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C#CC2=CSC(=N2)Br |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 2 Bromo 4 3 Fluorophenylethynyl Thiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring in 2-Bromo-4-(3-fluorophenylethynyl)thiazole exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms, as well as the bromine atom at the C-2 position, deactivates the ring towards electrophilic attack. However, the C-5 position is the most electron-rich and, therefore, the most susceptible site for electrophilic substitution. Conversely, the C-2 position, bearing the bromine atom, is the primary site for nucleophilic substitution, often proceeding through an addition-elimination mechanism.

While specific studies on the electrophilic and nucleophilic substitution reactions of this compound are not extensively documented, the general reactivity patterns of substituted thiazoles provide a predictive framework for its behavior.

Metalation and Organometallic Approaches

Organometallic intermediates are powerful tools for the functionalization of heterocyclic compounds. For this compound, directed metalation and halogen-metal exchange are two key strategies to generate nucleophilic species that can react with a variety of electrophiles.

Directed metalation involves the deprotonation of an aromatic or heteroaromatic ring at a position ortho to a directing metalation group (DMG). In the context of this compound, the nitrogen atom in the thiazole ring can act as a directing group. However, the most acidic proton is typically at the C-5 position. Studies on analogous compounds, such as 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, have shown that lithiation with strong bases like lithium diisopropylamide (LDA) occurs selectively at the C-5 position. researchgate.netresearchgate.net This suggests that this compound can be selectively functionalized at the C-5 position by treatment with a strong lithium amide base followed by quenching with an electrophile.

The general scheme for directed metalation at the C-5 position is as follows:

Table 1: Representative Examples of Directed Metalation at the C-5 Position of 2-Bromothiazole (B21250) Analogs

| Entry | Base | Electrophile (E+) | Product (at C-5) | Reference |

| 1 | LDA | DMF | -CHO | researchgate.net |

| 2 | LDA | (CH₃)₂CO | -C(OH)(CH₃)₂ | researchgate.net |

| 3 | LDA | I₂ | -I | researchgate.net |

| 4 | t-BuLi | CO₂ | -COOH | researchgate.net |

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents from organic halides. wikipedia.orgnih.gov In this compound, the bromine atom at the C-2 position is susceptible to exchange with organolithium or organomagnesium reagents. This reaction is typically fast and occurs at low temperatures, often outcompeting other potential side reactions. mdpi.com

The treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) would be expected to generate the corresponding 2-lithiated thiazole. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-2 position. A combination of i-PrMgCl and n-BuLi has also been shown to be effective for bromine-metal exchange on bromoheterocyclics, offering a practical approach under non-cryogenic conditions. mdpi.comresearchgate.net

The general scheme for halogen-metal exchange is as follows:

Table 2: Potential Functionalizations via Halogen-Metal Exchange at the C-2 Position

| Entry | Reagent | Electrophile (E+) | Expected Product (at C-2) |

| 1 | n-BuLi | DMF | -CHO |

| 2 | t-BuLi | (CH₃)₂CO | -C(OH)(CH₃)₂ |

| 3 | i-PrMgCl / n-BuLi | PhCHO | -CH(OH)Ph |

| 4 | n-BuLi | Me₃SiCl | -Si(CH₃)₃ |

Catalytic Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the C-2 position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. The Sonogashira and Suzuki-Miyaura couplings are particularly valuable for extending the molecular framework by forming new carbon-carbon bonds.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orggelest.comorganic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, is well-suited for the derivatization of this compound at the C-2 position. Advanced protocols often allow for copper-free conditions, which can be advantageous for certain substrates.

The Sonogashira coupling of this compound with various terminal alkynes would provide access to a diverse range of 2-alkynylthiazole derivatives.

Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromothiazole Derivatives

| Entry | Alkyne | Catalyst System | Base | Solvent | Product | Reference |

| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(Phenylethynyl)thiazole derivative | scirp.org |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 2-(Trimethylsilylethynyl)thiazole derivative | beilstein-journals.org |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 2-(Hept-1-yn-1-yl)thiazole derivative | gelest.com |

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. nih.govnih.govrsc.orgrsc.orgnih.govresearchgate.net This reaction is particularly effective for introducing aryl and heteroaryl substituents at the C-2 position of this compound. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. Microwave-assisted protocols in aqueous media have been developed for efficient Suzuki-Miyaura couplings in the thiazole series.

By coupling this compound with a variety of aryl and heteroaryl boronic acids or their esters, a library of 2-aryl- and 2-heteroaryl-4-(3-fluorophenylethynyl)thiazoles can be synthesized.

Table 4: Illustrative Suzuki-Miyaura Coupling Reactions of 2-Bromothiazole Derivatives

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Phenylthiazole derivative | nih.gov |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-(4-Methoxyphenyl)thiazole derivative | nih.gov |

| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 2-(Pyridin-3-yl)thiazole derivative | rsc.org |

Heck Coupling for Olefinic Introductions

The Heck reaction is a cornerstone of carbon-carbon bond formation, enabling the palladium-catalyzed coupling of aryl or vinyl halides with alkenes to form substituted olefins. researchgate.netorganic-chemistry.org This reaction is particularly effective for functionalizing heterocyclic halides. The carbon-bromine bond at the electron-deficient 2-position of the thiazole ring in this compound is an excellent substrate for oxidative addition to a palladium(0) catalyst, initiating the Heck catalytic cycle.

The reaction typically proceeds by reacting the thiazole derivative with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst (e.g., palladium acetate, Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., triethylamine (B128534) or potassium carbonate). nih.gov The process is known for its high stereoselectivity, generally yielding the trans-substituted alkene product. organic-chemistry.org This methodology allows for the direct introduction of vinyl groups at the C2 position of the thiazole core, significantly expanding the molecular complexity.

| Olefin Partner | Potential Product | Typical Catalyst/Base System |

|---|---|---|

| Styrene | 2-((E)-2-phenylethenyl)-4-((3-fluorophenyl)ethynyl)thiazole | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N |

| Ethyl acrylate | Ethyl (E)-3-(4-((3-fluorophenyl)ethynyl)thiazol-2-yl)acrylate | Pd(OAc)₂ / PPh₃ / K₂CO₃ |

| n-Butyl acrylate | n-Butyl (E)-3-(4-((3-fluorophenyl)ethynyl)thiazol-2-yl)acrylate | PdCl₂(PPh₃)₂ / Et₃N |

| Acrylonitrile | (E)-3-(4-((3-fluorophenyl)ethynyl)thiazol-2-yl)acrylonitrile | Pd(OAc)₂ / TBAB / NaHCO₃ |

Negishi Coupling for Alkyl and Aryl Introduction

The Negishi coupling is a powerful and versatile cross-coupling reaction that utilizes organozinc reagents to form carbon-carbon bonds with organic halides. wikipedia.orgorganic-chemistry.org Catalyzed by nickel or palladium complexes, this reaction is distinguished by the high reactivity and functional group tolerance of the organozinc nucleophiles. chem-station.comnih.gov For this compound, the Negishi coupling provides an efficient route to introduce a wide variety of alkyl and aryl substituents at the 2-position.

The process involves the reaction of the bromothiazole substrate with a pre-formed or in situ-generated organozinc halide (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. youtube.comresearchgate.net This method is compatible with sp³, sp², and sp hybridized carbon atoms, allowing for the introduction of diverse substituents that might be incompatible with other coupling methods. wikipedia.org The relatively mild conditions required for Negishi couplings make it a valuable tool in complex molecule synthesis. chem-station.com

| Organozinc Reagent | Potential Product | Catalyst Example |

|---|---|---|

| Methylzinc chloride | 4-((3-fluorophenyl)ethynyl)-2-methylthiazole | Pd(PPh₃)₄ |

| Phenylzinc bromide | 4-((3-fluorophenyl)ethynyl)-2-phenylthiazole | PdCl₂(dppf) |

| Vinylzinc chloride | 4-((3-fluorophenyl)ethynyl)-2-vinylthiazole | Pd(PPh₃)₄ |

| Benzylzinc bromide | 2-benzyl-4-((3-fluorophenyl)ethynyl)thiazole | Ni(acac)₂ |

Stille Coupling and Related Tin-Mediated Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org Organostannanes are valued for their stability to air and moisture and their compatibility with a vast array of functional groups. wikipedia.orgnrochemistry.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction is highly versatile for functionalizing 2-bromothiazoles, including this compound. researchgate.net

In a typical Stille coupling, the bromothiazole is treated with an organotin reagent (R-SnR'₃) and a palladium catalyst (e.g., Pd(PPh₃)₄). The scope of transferable groups (R) is broad and includes alkyl, alkenyl, aryl, and alkynyl moieties. libretexts.org The reaction often proceeds under mild conditions, though additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) are sometimes used to facilitate the transmetalation step and improve reaction rates and yields. nrochemistry.comnih.gov

| Organostannane Reagent | Potential Product | Catalyst/Additive Example |

|---|---|---|

| Tributyl(vinyl)stannane | 4-((3-fluorophenyl)ethynyl)-2-vinylthiazole | Pd(PPh₃)₄ |

| Trimethyl(phenyl)stannane | 4-((3-fluorophenyl)ethynyl)-2-phenylthiazole | PdCl₂(PPh₃)₂ |

| Tributyl(ethynyl)stannane | 2-ethynyl-4-((3-fluorophenyl)ethynyl)thiazole | Pd(PPh₃)₄ / CuI |

| Tributyl(2-thienyl)stannane | 4-((3-fluorophenyl)ethynyl)-2-(thiophen-2-yl)thiazole | Pd(OAc)₂ / SPhos |

C-S and C-Se Cross-Coupling Methodologies

The formation of carbon-sulfur (C-S) and carbon-selenium (C-Se) bonds is crucial for synthesizing compounds with important applications in materials science and medicinal chemistry. Cross-coupling reactions provide a direct method for attaching sulfur- and selenium-containing moieties to the thiazole ring. These reactions are often catalyzed by copper or palladium complexes. rsc.orgrsc.org

For this compound, coupling with a thiol (R-SH) or a selenol (R-SeH) can be achieved. Copper(I)-catalyzed reactions, often referred to as Ullmann-type couplings, are common for this transformation, typically employing a copper(I) salt like CuI and a base in a polar solvent. rsc.org More recently, visible-light-promoted, metal-free C-S coupling methodologies have been developed, which proceed through an electron donor-acceptor (EDA) complex between a thiolate anion and the aryl halide. organic-chemistry.orgnih.gov These methods offer a milder and more sustainable alternative for the synthesis of aryl thioethers. nih.gov

| Nucleophile | Potential Product | Typical Reaction Conditions |

|---|---|---|

| Thiophenol | 4-((3-fluorophenyl)ethynyl)-2-(phenylthio)thiazole | CuI / K₂CO₃ / DMF |

| Ethanethiol | 2-(ethylthio)-4-((3-fluorophenyl)ethynyl)thiazole | Pd(OAc)₂ / Xantphos / Cs₂CO₃ |

| Benzeneselenol | 4-((3-fluorophenyl)ethynyl)-2-(phenylselanyl)thiazole | CuI / K₂CO₃ / MeCN, Microwave |

| Sodium thiomethoxide | 4-((3-fluorophenyl)ethynyl)-2-(methylthio)thiazole | Visible Light / Cs₂CO₃ / DMSO |

Functionalization of the Ethynyl (B1212043) and Fluorophenyl Moieties

Beyond the C-Br bond, the ethynyl linker and the fluorophenyl ring offer further opportunities for derivatization.

Reactions on the Triple Bond (e.g., Cycloadditions, Hydrogenation)

The carbon-carbon triple bond is a highly versatile functional group capable of undergoing a variety of transformations.

Cycloaddition Reactions: The alkyne can participate as a 2π-electron component in cycloaddition reactions to construct new ring systems. libretexts.org One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry." beilstein-journals.org This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from the ethynylthiazole and an organic azide (B81097) (R-N₃). eurekaselect.com This method is known for its mild conditions and high functional group tolerance. beilstein-journals.org

Hydrogenation: The triple bond can be selectively reduced.

Complete Reduction: Catalytic hydrogenation with hydrogen gas (H₂) over a catalyst like palladium on carbon (Pd/C) will fully saturate the triple bond, converting the ethynyl group into an ethyl linker to yield 2-Bromo-4-(2-(3-fluorophenyl)ethyl)thiazole. youtube.com

Partial Reduction: Stereoselective reduction to an alkene is also possible. The use of Lindlar's catalyst (palladium on BaSO₄ or CaCO₃ poisoned with quinoline) results in the syn-addition of hydrogen, selectively forming the (Z)-alkene. youtube.com Conversely, a dissolving metal reduction, such as with sodium in liquid ammonia, proceeds via an anti-addition mechanism to produce the (E)-alkene. youtube.com

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Azide-Alkyne Cycloaddition | Benzyl azide, CuI, Et₃N | 1,2,3-Triazole derivative |

| Complete Hydrogenation | H₂, Pd/C | Ethyl-linked derivative |

| Partial Hydrogenation (cis) | H₂, Lindlar's catalyst | (Z)-Alkenyl-linked derivative |

| Partial Hydrogenation (trans) | Na, liquid NH₃ | (E)-Alkenyl-linked derivative |

Modifications of the Fluorophenyl Ring

The 3-fluorophenyl ring can also be functionalized, although its reactivity is governed by the electronic properties of its substituents. The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution (EAS), but it is also deactivating. The large ethynylthiazole substituent is likely to be deactivating and meta-directing. The interplay of these directing effects can lead to complex mixtures of products in EAS reactions like nitration or halogenation, and such transformations may require harsh conditions.

A more controlled approach to functionalizing the ring often involves modern synthetic methods such as directed ortho-metalation (DoM) or transition-metal-catalyzed C-H activation. mountainscholar.org These strategies can provide high regioselectivity that is not achievable through classical EAS. However, the specific application of these methods to this compound would require empirical investigation to determine the optimal directing groups and reaction conditions. Further functionalization is also possible through nucleophilic aromatic substitution (SNA_r), particularly if additional strong electron-withdrawing groups are present on the ring.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 3 Fluorophenylethynyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data has been found for the NMR analysis of 2-Bromo-4-(3-fluorophenylethynyl)thiazole.

Proton NMR (1H NMR) for Hydrogen Environments

Specific ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for the hydrogen atoms of this compound, are not available in the reviewed literature.

Carbon-13 NMR (13C NMR) for Carbon Skeleton

Detailed ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in this compound, has not been reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

There are no available 2D NMR studies (COSY, HSQC, HMBC) to confirm the connectivity and establish detailed structural assignments for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The specific infrared absorption frequencies corresponding to the functional groups present in this compound, such as the C≡C triple bond, C-F bond, C-Br bond, and the thiazole (B1198619) ring vibrations, have not been documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns (e.g., LCMS)

While the molecular weight can be calculated based on the chemical formula, specific experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns from techniques like LCMS for this compound, are not available.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, is not available.

Molecular Geometry and Bond Parameters

The molecular geometry and bond parameters of this compound can be reasonably predicted by examining the crystal structure of the analogous compound, 2-Bromo-4-phenyl-1,3-thiazole. In this analog, the thiazole and phenyl rings are nearly coplanar, with a slight twist between the two aromatic systems. researchgate.net This near-planar conformation is expected to be a feature of this compound as well, facilitated by the rigid ethynyl (B1212043) linker.

The bond lengths and angles within the thiazole ring are consistent with those found in other thiazole derivatives. researchgate.net The introduction of the 3-fluorophenylethynyl group at the 4-position and a bromine atom at the 2-position of the thiazole ring will influence the electronic distribution and may cause minor deviations in bond lengths and angles compared to the unsubstituted thiazole.

Table 1: Predicted Bond Parameters for the Thiazole Ring in this compound (based on 2-Bromo-4-phenyl-1,3-thiazole)

| Bond | Predicted Bond Length (Å) |

| S1–C2 | 1.72 |

| C2–N3 | 1.30 |

| N3–C4 | 1.37 |

| C4–C5 | 1.37 |

| C5–S1 | 1.71 |

| C2–Br | ~1.88 |

Note: The bond lengths are based on the data from the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole and are indicative. Actual values for the title compound may vary.

Intermolecular Interactions (e.g., π–π Stacking, Halogen Bonding)

In the solid state, molecules of this compound are expected to engage in various intermolecular interactions that dictate their crystal packing. Based on the analysis of 2-Bromo-4-phenyl-1,3-thiazole, two significant types of interactions are anticipated: π–π stacking and halogen bonding. researchgate.net

Halogen Bonding: The bromine atom at the 2-position of the thiazole ring can act as a halogen bond donor, interacting with electron-rich atoms of neighboring molecules. In 2-Bromo-4-phenyl-1,3-thiazole, short intermolecular S···Br contacts of about 3.5402 Å are observed. researchgate.net Halogen bonding is a significant directional interaction that plays a crucial role in crystal engineering and the design of supramolecular architectures. researchgate.netnih.govijres.org The presence of the electronegative fluorine atom on the phenyl ring might also introduce the possibility of other weak intermolecular interactions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are governed by the extended π-conjugated system formed by the thiazole ring, the ethynyl linker, and the 3-fluorophenyl group.

UV-Vis Spectroscopy: Thiazole derivatives typically exhibit absorption bands in the UV-Vis region corresponding to π–π* and n–π* electronic transitions. The extended conjugation in the title compound is expected to result in a bathochromic (red) shift of the absorption maximum compared to simpler thiazole derivatives. The specific absorption wavelength will be influenced by the electronic nature of the substituents and the solvent polarity.

Fluorescence Spectroscopy: Many thiazole derivatives are known to be fluorescent, and the title compound is expected to exhibit emission in the visible region upon excitation at its absorption maximum. rsc.org The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment.

Studies on other thiazole derivatives have shown that their fluorescence can be influenced by factors such as pH and molecular aggregation. nih.govresearchgate.net For instance, the interaction of some thiazole derivatives with biological macromolecules like bovine serum albumin (BSA) can lead to fluorescence quenching, a phenomenon that can be used to study drug-protein binding interactions. mdpi.com The quenching mechanism can be either static, involving the formation of a non-fluorescent complex, or dynamic, resulting from collisional deactivation of the excited state. mdpi.com

Table 2: General Photophysical Properties of Thiazole Derivatives

| Property | General Observation |

| Absorption Maximum (λmax) | Typically in the UV-A to visible region, dependent on conjugation and substitution. |

| Emission Maximum (λem) | Varies across the visible spectrum, often with a significant Stokes shift. |

| Fluorescence Quantum Yield | Highly variable, influenced by molecular rigidity and non-radiative decay pathways. |

| Environmental Sensitivity | Absorption and emission spectra can be sensitive to solvent polarity and pH. |

Note: This table provides a general overview based on various thiazole derivatives. The specific values for this compound would require experimental determination.

Computational Chemistry and Mechanistic Insights for 2 Bromo 4 3 Fluorophenylethynyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These computational methods provide a theoretical framework for predicting molecular structure, reactivity, and other chemical characteristics.

Molecular Electrostatic Potential (MEP) Analysis

Information regarding the Molecular Electrostatic Potential (MEP) analysis of 2-Bromo-4-(3-fluorophenylethynyl)thiazole is not available in the reviewed scientific literature. An MEP analysis would illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions that are key to predicting intermolecular interactions.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule ligand and a biological target, such as a protein or enzyme.

Prediction of Binding Affinities with Biological Targets

There are no available studies that report the predicted binding affinities of this compound with any specific biological targets. Such predictions are fundamental in the early stages of drug discovery to estimate the potency of a compound.

Elucidation of Potential Mechanisms of Action

Without molecular docking studies or other experimental data, the potential mechanisms of action for this compound cannot be elucidated. Understanding the mechanism of action is critical for the development of therapeutic agents.

Analysis of Ligand-Receptor Complexes

No analyses of ligand-receptor complexes involving this compound have been published. Such analyses would provide a detailed view of the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding of the compound to a biological target.

In Silico Structure-Activity Relationship (SAR) Derivations

In silico Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for predicting the biological activity of compounds and guiding the design of new, more potent analogues. For this compound, a hypothetical SAR can be constructed by analyzing the contribution of its distinct structural fragments: the 2-bromothiazole (B21250) core, the ethynyl (B1212043) linker, and the 3-fluorophenyl group. This analysis is based on documented SAR trends for various classes of biologically active thiazole-containing compounds. nih.govresearchgate.net

The biological activity of thiazole (B1198619) derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and any appended moieties. nih.gov Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in elucidating these relationships. tandfonline.com

Influence of the 2-Bromo Substituent:

The bromine atom at the 2-position of the thiazole ring is expected to significantly influence the compound's properties. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can be crucial for ligand-receptor binding. tandfonline.com Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the thiazole ring, affecting its reactivity and potential interactions with biological targets. In some series of thiazole derivatives, the presence of a bromo substituent has been associated with potent biological activity. researchgate.net

Role of the 4-Phenylethynyl Moiety:

The 4-(phenylethynyl) substituent introduces a rigid, linear linker and an aromatic ring system. This can have several implications for biological activity:

Steric and Conformational Effects: The rigid ethynyl linker restricts the conformational flexibility of the molecule, which can be advantageous for binding to a specific protein pocket.

Hydrophobic Interactions: The phenyl group provides a hydrophobic surface that can engage in favorable interactions with nonpolar residues in a binding site.

Pi-Stacking Interactions: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target.

Impact of the 3-Fluoro Substitution:

The fluorine atom on the phenyl ring is a common modification in medicinal chemistry. Its effects are multifaceted:

Metabolic Stability: Fluorine substitution can block metabolically labile positions, thereby increasing the compound's metabolic stability and bioavailability.

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can also alter the electrostatic potential of the phenyl ring, potentially leading to enhanced binding interactions with a target protein. nih.gov

Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can affect its cell permeability and pharmacokinetic properties.

A hypothetical in silico SAR study for analogues of this compound could involve systematically modifying each of these three components and calculating the predicted binding affinity to a relevant biological target. The results of such a study could be tabulated to highlight key SAR trends.

Table 1: Hypothetical In Silico SAR Data for Analogues of this compound

| Compound ID | R1 (Position 2) | R2 (Phenyl Substituent) | Predicted Biological Activity (Arbitrary Units) | Key Predicted Interactions |

|---|---|---|---|---|

| Parent | Br | 3-F | 100 | Halogen bonding, π-π stacking, H-bonding |

| Analogue 1 | Cl | 3-F | 95 | Halogen bonding (weaker), π-π stacking, H-bonding |

| Analogue 2 | H | 3-F | 70 | Loss of halogen bonding |

| Analogue 3 | Br | H | 85 | Loss of fluorine-specific interactions |

| Analogue 4 | Br | 4-F | 110 | Altered H-bonding geometry, potential for enhanced binding |

| Analogue 5 | Br | 3-Cl | 105 | Stronger halogen bonding potential |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual biological activities would need to be determined experimentally.

Reaction Mechanism Studies via Computational Methods

The synthesis of this compound would most likely be achieved through a Sonogashira cross-coupling reaction. libretexts.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne (in this case, 3-fluorophenylacetylene) with an aryl or vinyl halide (2-bromo-4-substituted thiazole) in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.org Computational methods, particularly Density Functional Theory (DFT), have been extensively used to elucidate the intricate mechanism of the Sonogashira coupling. nih.govresearchgate.net

The catalytic cycle of the Sonogashira reaction is generally understood to proceed through the following key steps:

Transmetalation: In the copper-catalyzed version of the reaction, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-thiazolyl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the thiazolyl and the phenylethynyl ligands, undergoes reductive elimination to form the final product, this compound, and regenerate the active Pd(0) catalyst.

Computational studies can model the energy profiles of these elementary steps, identifying transition states and intermediates. nih.govresearchgate.net For the synthesis of the title compound, DFT calculations could be employed to investigate several aspects of the reaction mechanism:

Ligand Effects: The choice of phosphine (B1218219) ligands on the palladium catalyst can significantly impact the reaction efficiency. Computational studies can help in understanding how different ligands affect the energies of the transition states and intermediates in the catalytic cycle.

Role of the Copper Co-catalyst: While copper-free Sonogashira reactions are known, the copper co-catalyst generally accelerates the reaction. DFT calculations can clarify the role of copper in the transmetalation step and compare the energy barriers of the copper-catalyzed versus the copper-free pathways.

Substituent Effects: The electronic nature of the substituents on both the thiazole and the phenylacetylene (B144264) can influence the reaction rate. For instance, the electron-withdrawing nature of the bromine and the thiazole ring itself can affect the rate of oxidative addition.

Table 2: Key Computational Parameters in a Hypothetical DFT Study of the Sonogashira Coupling to form this compound

| Mechanistic Step | Key Species | Calculated Parameter | Hypothetical Value (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Transition State 1 (TS1) | Activation Energy (ΔG‡) | +15 to +25 |

| Transmetalation | Transition State 2 (TS2) | Activation Energy (ΔG‡) | +5 to +15 |

| Reductive Elimination | Transition State 3 (TS3) | Activation Energy (ΔG‡) | +10 to +20 |

Note: The values in this table are illustrative and represent typical ranges for Sonogashira reactions as determined by computational studies. The actual values would depend on the specific model chemistry (functional, basis set, solvent model) used in the calculation.

Biological and Pre Clinical Research Applications of 2 Bromo 4 3 Fluorophenylethynyl Thiazole Analogues

In Vitro Screening for Diverse Biological Activities

In the quest for novel therapeutic agents, in vitro screening serves as the initial and crucial step to identify compounds with promising biological activities. Analogues of 2-Bromo-4-(3-fluorophenylethynyl)thiazole have been subjected to a variety of these assays, revealing a broad spectrum of potential applications.

Antimicrobial Activity (Antibacterial, Antifungal)

Thiazole (B1198619) derivatives have demonstrated significant potential as antimicrobial agents, a critical area of research given the rise of drug-resistant pathogens. jchemrev.com The thiazole ring is a key component in several clinically used antimicrobial drugs. jchemrev.commdpi.com

Antibacterial Activity: The antibacterial efficacy of thiazole analogues has been evaluated against a range of both Gram-positive and Gram-negative bacteria. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising in vitro antibacterial activity against S. aureus and E. coli. jchemrev.com Similarly, trichlorophenyl thiazole molecules have exhibited significant inhibitory effects against various bacteria, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may contribute to their ability to penetrate bacterial cell membranes, making them effective against both Gram-positive and Gram-negative bacteria. mdpi.com

One study highlighted a series of heteroaryl(aryl) thiazole derivatives with moderate to good antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL. mdpi.com Another series of 1,3-thiazole and benzo[d]thiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, with some benzo[d]thiazole derivatives showing significant activity at concentrations of 50–75 μg/mL. nih.gov

Antifungal Activity: Thiazole analogues have also shown considerable promise as antifungal agents. The antifungal drug Ravuconazole, for example, contains a thiazole ring. jchemrev.com Several studies have reported the potent antifungal activity of novel thiazole derivatives against various Candida species, which are common causes of fungal infections in humans. nih.govnih.govmdpi.com For instance, certain 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong activity against Candida albicans strains, with MIC values as low as 0.008–7.81 µg/mL. nih.gov

Some thiazole-containing triazole antifungals have demonstrated potent and well-balanced in vitro activities against a variety of clinically isolated pathogenic fungi. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of fungal lanosterol (B1674476) C14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. mdpi.com

Table 1: Selected Thiazole Analogues and their Antimicrobial Activity

| Compound Type | Target Organism | Activity/Potency | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli | Promising antibacterial activity | jchemrev.com |

| Trichlorophenyl thiazole molecules | B. subtilis, E. coli, S. aureus | Significant inhibitory effect | mdpi.com |

| Heteroaryl(aryl) thiazole derivatives | Various bacteria | MIC: 0.17 to >3.75 mg/mL | mdpi.com |

| 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | MIC: 0.008–7.81 µg/mL | nih.gov |

| Thiazole-containing triazole antifungals | Pathogenic fungi | Potent antifungal activities | nih.gov |

Anti-inflammatory Efficacy

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents has led to the investigation of thiazole derivatives, with many exhibiting significant potential. The anti-inflammatory drugs Meloxicam and Fentiazac are examples of thiazole-containing compounds. tandfonline.com

Several studies have focused on the ability of thiazole analogues to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. tandfonline.comnih.govresearchgate.netnih.govresearchgate.net Both selective and non-selective COX inhibitors have been developed from thiazole scaffolds. For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives was found to contain a potent and selective inhibitor of the COX-2 enzyme. nih.gov In another study, certain 4-substituted thiazole analogues of indomethacin (B1671933) were identified as selective inhibitors of COX-2. nih.gov Conversely, some N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivatives were found to be non-selective COX-1/COX-2 inhibitors. nih.gov

The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema model, which has confirmed the efficacy of several thiazole and thiadiazole derivatives. researchgate.net

Anticancer Potential in Cell Lines

The development of novel anticancer agents is a major focus of pharmaceutical research, and thiazole derivatives have emerged as a promising class of compounds. mdpi.comresearchgate.net The anticancer drugs Dasatinib (B193332) and Tiazofurin both feature a thiazole ring in their structure. jchemrev.com

Numerous studies have demonstrated the cytotoxic effects of thiazole analogues against a variety of cancer cell lines. For example, newly synthesized thiazole derivatives have shown antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com In one study, a particular thiazole derivative exhibited potent cytotoxic activity against MCF-7 cells with an IC50 value of 2.57 ± 0.16 µM. mdpi.com

Other research has explored the cytotoxicity of thiazole-incorporated phthalimide (B116566) derivatives against MDA-MB-468, PC-12, and MCF-7 cancer cell lines, with some compounds showing strong activity. nih.gov The anticancer mechanism of these compounds is often linked to the induction of apoptosis (programmed cell death). nih.govacs.org For instance, certain arylidene-hydrazinyl-thiazoles have been shown to induce apoptosis by increasing caspase-3/7 activity and causing cell cycle arrest at the G2/M phase. acs.org

The design of thiazole-based anticancer agents has also targeted specific molecular pathways involved in cancer progression, such as the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. cu.edu.eg

Table 2: Cytotoxic Activity of Selected Thiazole Analogues in Cancer Cell Lines

| Compound Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Thiazole derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | mdpi.com |

| Thiazole derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | mdpi.com |

| Thiazole-phthalimide derivative 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 µM | nih.gov |

| Thiazole-phthalimide derivative 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 µM | nih.gov |

| 4-chlorophenylthiazolyl derivative 4b | MDA-MB-231 (Breast Cancer) | 3.52 µM | cu.edu.eg |

| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast Cancer) | 1.21 µM | cu.edu.eg |

Other Activities (e.g., Anti-HIV, Antioxidant)

Beyond their antimicrobial, anti-inflammatory, and anticancer properties, thiazole analogues have been investigated for a range of other biological activities.

Anti-HIV Activity: The thiazole ring is present in the anti-HIV drug Ritonavir (B1064). jchemrev.com Research has explored other thiazole derivatives as potential anti-HIV agents. nih.govnih.govtandfonline.comresearchgate.net Several thiazolyl thiourea (B124793) derivatives have been designed as non-nucleoside inhibitors (NNRTIs) of HIV-1 reverse transcriptase, with some compounds showing subnanomolar IC50 values for the inhibition of HIV replication. nih.gov Similarly, certain 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate (TDA) derivatives have demonstrated inhibitory effects on HIV-1 replication. nih.gov

Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of many diseases, and compounds with antioxidant properties are of great interest. Phenolic thiazoles, in particular, have been synthesized and evaluated for their antioxidant and antiradical activities. nih.gov The antioxidant properties of phenolic compounds are generally attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. researchgate.netjscholarpublishers.com Studies have shown that some phenothiazine (B1677639) derivatives, which contain a structure related to thiazoles, exhibit significant reducing power and the ability to scavenge free radicals. nih.gov

Elucidation of Molecular Mechanisms of Action in Pre-clinical Models

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For analogues of this compound, research has focused on their ability to inhibit specific enzymes that play key roles in various disease processes.

Enzyme Inhibition Studies (e.g., Fungal Lanosterol C14α-demethylase, COX-1/COX-2, MMPs)

Fungal Lanosterol C14α-demethylase Inhibition: As mentioned in the antifungal activity section, a key target for many antifungal thiazole derivatives is the enzyme lanosterol 14α-demethylase (LDM), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Azole antifungals work by coordinating to the heme iron in the active site of LDM, thereby inhibiting its function. nih.gov Molecular docking studies have suggested that some novel thiazole derivatives can act as non-competitive inhibitors of fungal LDM, interfering with the access of the natural substrate to the catalytic site. mdpi.comresearchgate.net This mechanism may be associated with reduced toxicity and better activity against resistant fungal strains. mdpi.com

COX-1/COX-2 Inhibition: The anti-inflammatory effects of many thiazole analogues are directly linked to their inhibition of cyclooxygenase (COX) enzymes. The active sites of COX-1 and COX-2 are very similar, which can make the development of selective inhibitors challenging. researchgate.net However, subtle differences, such as the substitution of isoleucine in COX-1 with valine in COX-2 at position 523, have been exploited to design selective COX-2 inhibitors. researchgate.net

A variety of thiazole and thiadiazole derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. nih.govresearchgate.netnih.govnih.govrsc.org These studies have identified compounds with varying degrees of selectivity for the two isoforms. For example, some thiadiazole derivatives bearing sulfonamide moieties were found to be potent and highly selective COX-2 inhibitors. researchgate.net In contrast, a series of 5-adamantylthiadiazole-based thiazolidinone derivatives were identified as effective and selective COX-1 inhibitors. nih.gov Molecular docking studies are often employed to understand the binding modes of these compounds within the active sites of the COX isoenzymes, providing insights that can guide the design of more potent and selective inhibitors. researchgate.netrsc.org

Matrix Metalloproteinase (MMP) Inhibition: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. rsc.orgmdpi.com Overexpression of certain MMPs has been linked to various pathological conditions, including cancer invasion and metastasis, and inflammation. rsc.orgnih.gov Consequently, MMP inhibitors have been pursued as potential therapeutic agents.

Several studies have investigated thiazole derivatives as MMP inhibitors. rsc.orgmdpi.comnih.gov For instance, a series of novel thiazole derivatives were designed to target MMPs for their anticancer effects, with one compound showing inhibitory activity against MMP-1, MMP-8, and MMP-9. nih.gov Another study focused on the development of thiazole derivatives as MMP-8 inhibitors for the treatment of acute lung injury. rsc.org The design of MMP inhibitors often involves a zinc-binding group that chelates the catalytic zinc ion in the active site of the enzyme. mdpi.com Molecular docking studies have been used to explore the binding modes of thiazole-based MMP inhibitors, aiding in the rational design of more effective compounds. mdpi.com

Table 3: Enzyme Inhibition by Thiazole Analogues

| Enzyme Target | Compound Class | Biological Activity | Reference |

|---|---|---|---|

| Fungal Lanosterol C14α-demethylase | Thiazole derivatives | Antifungal | mdpi.comresearchgate.net |

| COX-1/COX-2 | Thiazole/Thiadiazole derivatives | Anti-inflammatory | nih.govresearchgate.netnih.govnih.gov |

| Matrix Metalloproteinases (MMPs) | Thiazole derivatives | Anticancer, Anti-inflammatory | rsc.orgmdpi.comnih.gov |

Modulation of Biological Pathways and Receptors (e.g., mGluR5)

Analogues of this compound are significant modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov These compounds predominantly act as negative allosteric modulators (NAMs), a type of antagonist that binds to a site on the receptor different from the glutamate binding site. researchgate.net This allosteric modulation inhibits the receptor's function. researchgate.net The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by the neurotransmitter glutamate, stimulates phospholipase C. nih.govnih.gov This leads to the hydrolysis of phosphoinositides, generating two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores. nih.govnih.gov

The primary mechanism by which these thiazole analogues exert their effect is by inhibiting this glutamate-induced intracellular calcium mobilization. nih.gov By binding to the allosteric site, they prevent the conformational change required for receptor activation, thereby blocking the downstream signaling cascade. nih.govnih.gov This modulation of the mGluR5 pathway is a key area of research due to the receptor's involvement in synaptic plasticity and its potential role in various central nervous system (CNS) disorders. nih.govnih.gov

Cellular Assays for Specific Biological Effects

To determine the biological effects and potency of this compound analogues, a variety of in vitro cellular assays are employed. These assays are crucial for quantifying the interaction of the compounds with their target receptor and understanding their functional consequences.

Calcium Mobilization Assays : The most common method involves measuring the antagonism of glutamate-mediated intracellular calcium mobilization. nih.gov This is typically performed in cultured cell lines, such as Human Embryonic Kidney (HEK-293) cells, that have been engineered to express the rat mGluR5 receptor. nih.govnih.gov Cells are loaded with a calcium-sensitive fluorescent dye, like Fluo-4, and the change in fluorescence is measured upon stimulation with glutamate in the presence and absence of the test compound. nih.gov A reduction in the fluorescent signal indicates antagonist activity. nih.gov

Competition Binding Assays : These assays determine the binding affinity of the compounds for the mGluR5 receptor. nih.gov They are conducted using cell membranes from HEK-293A cells expressing mGluR5 and a radiolabeled ligand known to bind to the allosteric site, such as [3H]methoxy-PEPY. nih.gov The ability of the non-radiolabeled test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. nih.gov

Inositol Monophosphate (IP1) Accumulation Assays : As a downstream product of phospholipase C activation, measuring the accumulation of IP1 provides another method to quantify mGluR5 activation and its inhibition by NAMs. nih.gov

ERK1/2 Phosphorylation Assays : Activation of mGluR5 can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). Assays measuring the levels of phosphorylated ERK1/2 can be used to assess the inhibitory effect of the thiazole analogues on this signaling pathway. nih.gov

Structure-Activity Relationship (SAR) Studies from Biological Data

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For this compound analogues, these studies involve systematically modifying the chemical structure and evaluating the impact on their biological activity, primarily their potency as mGluR5 antagonists.

Correlation of Structural Modifications with Biological Responses

Research has demonstrated that modifications to both the thiazole ring and the phenylethynyl moiety significantly influence the biological response. For instance, replacing the 2-bromo substituent on the thiazole ring with other halogens (chloro, fluoro) or an amino group can yield compounds with high, even sub-nanomolar, affinity for mGluR5. nih.gov

The substitution pattern on the distal phenyl ring is particularly critical. Studies on a series of (2-methylthiazol-4-yl)ethynyl derivatives with 3,5-disubstitution on the phenyl ring have provided detailed SAR insights. nih.gov The potency of these compounds as mGluR5 antagonists varies significantly depending on the nature of the substituents at these positions. For example, combining a cyano group with a fluorine atom at the 3 and 5 positions, respectively, results in exceptionally high potency. nih.gov In contrast, combinations like iodo and nitro tend to result in lower binding affinity. nih.gov

| Compound ID | 3-Position Substituent | 5-Position Substituent | mGluR5 IC₅₀ (nM) | mGluR5 Kᵢ (nM) |

|---|---|---|---|---|

| 1b | Nitro | Bromo | 1.1 | 0.90 |

| 1c | Cyano | Chloro | 0.96 | 0.12 |

| 1e | Cyano | Bromo | 1.1 | 0.10 |

| 1f | Cyano | Iodo | 1.8 | 1.2 |

| 1g | Nitro | Fluoro | 0.68 | 0.40 |

| 1h | Nitro | Iodo | 2.2 | 1.7 |

Data sourced from a study on 3,5-disubstituted-phenyl ligands targeting the mGluR5 receptor. nih.gov The IC₅₀ values represent the concentration required to inhibit 50% of the glutamate-mediated calcium mobilization, while Kᵢ values represent the binding affinity determined by competition with [3H]methoxy-PEPY.

Identification of Key Pharmacophoric Features

The core structure of these analogues, characterized by a heteroaromatic ring (thiazole) linked to a substituted phenyl ring via a rigid ethynyl (B1212043) spacer, represents the key pharmacophore responsible for high-affinity binding to the allosteric site of mGluR5. nih.govnih.gov

The essential features include:

A Heteroaromatic Ring : The thiazole ring is a crucial component. Modifications at the 2-position of this ring, such as with small halogens, are well-tolerated and can fine-tune potency. nih.gov

An Ethynyl Linker : This rigid spacer correctly orients the two aromatic systems (thiazole and phenyl) within the binding pocket of the receptor. Its rigidity is considered vital for maintaining an optimal conformation for binding.

A Substituted Phenyl Ring : This part of the molecule engages in key interactions with the receptor. The type, number, and position of substituents on this ring dramatically affect binding affinity and potency. nih.gov As seen in SAR studies, electron-withdrawing groups like cyano and nitro, and halogens like fluoro and chloro, at the 3 and 5 positions often lead to high potency. nih.gov

Impact of Fluorine and Ethynyl Substituents on Activity

The ethynyl substituent serves as a rigid and linear linker between the thiazole and phenyl rings. This rigidity is critical for positioning the two aromatic moieties in the correct spatial orientation to interact effectively with the amino acid residues in the allosteric binding pocket of the mGluR5 receptor. This optimal positioning is a key determinant of the high binding affinity observed in this class of compounds. nih.gov

The fluorine substituent plays a multifaceted role in modulating the properties of these molecules. Its placement on the phenyl ring can significantly enhance binding affinity. nih.gov Fluorine's high electronegativity can lead to favorable electronic interactions within the receptor's binding site. Furthermore, substituting hydrogen with fluorine can block sites of metabolism, potentially improving the pharmacokinetic profile of the compound, a desirable trait for pre-clinical candidates. nih.gov The strategic placement of fluorine is also critical for developing radiolabeled versions of these ligands (e.g., with Fluorine-18) for use in Positron Emission Tomography (PET) imaging. nih.govnih.gov

Pre-clinical Development of Thiazole-Bearing Molecules

Following promising in vitro results, lead compounds based on the thiazole-ethynyl-phenyl scaffold undergo pre-clinical evaluation to assess their potential for in vivo applications, including as therapeutic agents or imaging tools. nih.govmdpi.com This stage involves a range of studies to understand the compound's behavior in a living organism.

Key aspects of pre-clinical development include:

Pharmacokinetic (PK) Studies : These are often conducted in animal models, such as rats, to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. nih.gov Researchers measure drug concentrations in plasma and brain tissue over time to assess brain penetration, a critical factor for CNS-targeted drugs. nih.gov

In Vivo Imaging : For analogues developed as PET ligands, such as those labeled with Fluorine-18, pre-clinical studies involve imaging in animals to confirm that the radiotracer can cross the blood-brain barrier and bind specifically to mGluR5-rich brain regions. nih.gov However, challenges such as in vivo defluorination can sometimes limit the utility of a candidate ligand. nih.gov

Selectivity Profiling : Compounds are tested against a panel of other receptors and enzymes to ensure they are highly selective for mGluR5, minimizing the potential for off-target effects. nih.gov For example, potent 2-fluorothiazole (B1628781) analogues have shown over 10,000-fold selectivity for mGluR5 over other mGluR subtypes and a wide range of other targets. nih.gov

Lipophilicity Assessment : The lipophilicity (measured as LogP or LogD) of the compounds is evaluated as it influences properties like solubility, cell membrane permeability, and brain uptake. nih.govnih.gov An optimal range of lipophilicity is sought to ensure good brain penetration without excessive non-specific binding. nih.gov

Advanced Applications and Future Research Directions

Applications in Materials Science

The distinct electronic and photophysical properties endowed by the combination of the thiazole (B1198619) ring, the ethynyl (B1212043) linker, and the fluorophenyl group make 2-Bromo-4-(3-fluorophenylethynyl)thiazole a compelling candidate for various applications in materials science.

Fluorescent Properties and Potential as Tags

While specific fluorescent data for this compound is not extensively documented in publicly available literature, the broader class of molecules containing thiazole and phenylethynylene moieties is known for its fluorescent properties. Thiazole orange, for instance, is a well-known dye that exhibits a significant increase in fluorescence upon binding to nucleic acids, a property attributed to the restriction of intramolecular rotation. This "turn-on" fluorescence is a desirable characteristic for molecular probes and tags. mdpi.com The rigid, conjugated system of phenylethynylthiazoles suggests that they are likely to be fluorescent, and the introduction of a fluorine atom can further modulate these properties by altering the electron density and stability of the molecule. The development of fluorescent probes is a critical area of research for visualizing biological processes and for diagnostic applications. nih.gov

Future research in this area would likely involve the detailed characterization of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and solvatochromism. Such studies would elucidate its potential for use as a fluorescent label for biomolecules or as a component in fluorescent sensors.

Development in Polymer and Optoelectronic Materials

The structure of this compound makes it a valuable building block for the synthesis of conjugated polymers with potential applications in optoelectronic devices. The bromo- and ethynyl groups provide reactive sites for polymerization reactions, such as Sonogashira cross-coupling, which is a powerful method for forming carbon-carbon bonds. nih.govorganic-chemistry.orgnih.gov This reaction can be used to create polymers with alternating donor-acceptor units, a common strategy for tuning the electronic properties of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). polyu.edu.hkmdpi.com

The thiazole moiety can act as an electron-accepting unit, while the phenylethynyl portion contributes to the extension of the π-conjugated system, which is crucial for charge transport. The fluorine substituent can enhance the electron-accepting nature of the phenyl ring and improve the stability and processing characteristics of the resulting polymers. Research on related thiazole-containing polymers has demonstrated their potential as semiconductor materials. The development of novel conjugated polymers from building blocks like this compound is an active area of research aimed at creating next-generation organic electronic devices. rsc.org

Versatility as Building Blocks in Complex Molecule Synthesis

The 2-bromo- and terminal alkyne functionalities of this compound make it a highly versatile building block for the synthesis of more complex organic molecules. The bromine atom on the thiazole ring can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the introduction of a wide range of substituents at this position. researchgate.net

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a particularly relevant transformation for this compound. organic-chemistry.orgnih.govresearchgate.net This reaction provides a direct method to link the thiazole core to other aromatic or heterocyclic systems, enabling the construction of extended π-conjugated structures with tailored electronic and photophysical properties. The ability to perform these reactions regioselectively is a key advantage in the synthesis of well-defined complex molecules. researchgate.net This synthetic versatility opens up avenues for creating a diverse library of compounds for screening in various applications, from materials science to drug discovery. nih.gov

Future Perspectives in Medicinal Chemistry Research

The thiazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comnih.gov The incorporation of a fluorine atom into drug candidates is also a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govbohrium.comnih.govmdpi.com The combination of these features in this compound makes it an attractive scaffold for medicinal chemistry research.

Design of Novel Therapeutic Agents with Enhanced Efficacy and Selectivity

The structure of this compound provides a template for the design of novel therapeutic agents. The bromo-thiazole core can be functionalized to interact with specific biological targets, while the fluorophenylethynyl moiety can be modified to optimize pharmacokinetic properties. For instance, various substituents can be introduced via cross-coupling reactions at the bromine position to explore structure-activity relationships (SAR) and improve the potency and selectivity of the compounds. nih.gov

The development of new anticancer agents is a particularly promising area. Thiazole derivatives have been investigated as inhibitors of various targets in cancer cells, including tubulin and protein kinases. nih.gov The rigid structure of the phenylethynyl linker can position the aromatic and heterocyclic rings in a specific orientation to facilitate binding to target proteins.

Exploration of Alternative Disease Targets

The versatility of the this compound scaffold allows for its adaptation to target a wide range of diseases. Beyond cancer, thiazole derivatives have shown promise in the treatment of infectious diseases, neurodegenerative disorders, and metabolic diseases like diabetes. nih.govresearchgate.net The fluorinated nature of the compound may offer advantages in terms of metabolic stability and brain penetration, which are important for drugs targeting the central nervous system.

Future research will likely focus on synthesizing a library of derivatives based on the this compound core and screening them against a diverse panel of biological targets. This approach could lead to the discovery of novel drug candidates with new mechanisms of action for a variety of diseases.

Innovative Approaches for Addressing Drug Resistance

The emergence of drug resistance in pathogenic microorganisms and cancer cells represents a significant challenge in modern medicine. While specific research on "this compound" in the context of overcoming drug resistance is not extensively documented in publicly available literature, the broader class of thiazole derivatives has been the subject of intensive investigation for novel strategies to combat this issue. These innovative approaches primarily focus on circumventing or neutralizing the mechanisms that pathogens and cancer cells employ to evade therapeutic agents.

One of the most promising strategies involving thiazole-containing compounds is the inhibition of efflux pumps. researchgate.net Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics and chemotherapeutic drugs, out of the cell, thereby reducing the intracellular concentration of the therapeutic agent to sub-lethal levels. nih.gov The overexpression of these pumps is a common mechanism of multidrug resistance (MDR) in both bacteria and cancer. nih.govmdpi.com

Thiazole derivatives have been identified as potential efflux pump inhibitors (EPIs). researchgate.net By blocking the action of these pumps, EPIs can restore the efficacy of existing drugs to which a pathogen or cancer cell has developed resistance. For instance, certain eugenol-based thiazolic derivatives have been shown to potentiate the activity of antibiotics against multidrug-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net In a study, one such compound, LF 26, was observed to significantly reduce the Minimum Inhibitory Concentration (MIC) of ethidium (B1194527) bromide, a known substrate of the NorA efflux pump in S. aureus, indicating its potential as an EPI. researchgate.net

Another innovative approach involves the development of thiazole derivatives that target alternative or multiple pathways in resistant cells. In oncology, for example, drug resistance can arise from mutations in the drug's target protein or the activation of alternative signaling pathways that promote cell survival. irjpl.org Researchers are designing thiazole-based compounds that can act as dual or multi-target inhibitors. For example, certain substituted thiazole derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two key proteins in cancer signaling pathways. nih.gov Acquired mutations in BRAFV600E have been identified as a resistance mechanism to EGFR inhibitors, making dual-target drugs a valuable strategy. nih.gov

Furthermore, some novel 1,3-thiazole analogues have demonstrated potent activity against breast cancer cell lines by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and its inhibition presents a key therapeutic strategy. By targeting VEGFR-2, these thiazole derivatives can circumvent resistance mechanisms associated with other anticancer agents. mdpi.com

The table below summarizes the inhibitory activity of selected thiazole derivatives against various targets implicated in drug resistance.

| Compound ID | Target | Cell Line/Organism | Activity (IC50 / MIC Reduction) |

| Compound 4c | VEGFR-2 | - | IC50 = 0.15 µM |

| Cancer Cells | MCF-7 | IC50 = 2.57 ± 0.16 µM | |

| Cancer Cells | HepG2 | IC50 = 7.26 ± 0.44 µM | |

| LF 26 | Efflux Pump (NorA) | S. aureus 1199B | Significant reduction in ethidium bromide MIC |

| LF16 | Efflux Pump | S. aureus (MDR) | Norfloxacin MIC reduced from 128 µg/mL to 64 µg/mL |

Data sourced from multiple studies on thiazole derivatives. researchgate.netmdpi.com

In addition to direct inhibition, some thiazole derivatives are being investigated for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in resistant cancer cells. mdpi.com Many cancers develop resistance by evading apoptosis. A novel thiazole derivative, compound 4c, was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of apoptotic cells in the MCF-7 breast cancer cell line. mdpi.com This suggests an alternative mechanism to overcome resistance by triggering the cell's own death program.

Future research in this area will likely focus on optimizing the structure of thiazole-based compounds to enhance their potency and selectivity as EPIs or multi-target inhibitors. The use of computational modeling and molecular docking studies is becoming increasingly important in the rational design of these novel agents. mdpi.com While the specific role of "this compound" remains to be elucidated, the broader family of thiazole derivatives clearly holds significant promise for the development of innovative therapies to address the critical challenge of drug resistance.

Q & A

Q. Q: What are the common synthetic routes for preparing thiazole derivatives containing bromo and 3-fluorophenylethynyl substituents?

A: Key methods include:

- Cyclocondensation : Reacting phenacyl bromides with thioureas or thioamides in ethanol under reflux (yields: 61–85%) .

- Cross-coupling : Sonogashira coupling of bromothiazoles with terminal alkynes (e.g., 3-fluorophenylacetylene) using Pd/Cu catalysts .

- Solvent Optimization : DMSO or ethanol as solvents, with glacial acetic acid as a catalyst for imine formation .

Methodological Tip : Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5 mol% Pd) to enhance yield.

Advanced Synthesis: Regioselectivity Challenges

Q. Q: How can regioselectivity be controlled when introducing ethynyl groups to the thiazole ring?

A:

- Substituent Effects : Electron-withdrawing groups (e.g., bromo at C2) direct ethynylation to C4 via resonance stabilization .

- Catalytic Systems : Use Pd(PPh₃)₄ with CuI in DMF/Et₃N (3:1) at 80°C to minimize side reactions .

- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with Boc to prevent undesired coupling .

Basic Characterization Techniques

Q. Q: What standard analytical methods are used to confirm the structure of 2-bromo-4-(3-fluorophenylethynyl)thiazole?

A:

- Melting Point : Compare observed values (e.g., 141–143°C) with literature to assess purity .

- Spectroscopy :

- Elemental Analysis : Validate %C, %N, and %S (±0.3% tolerance) .

Advanced Spectral Analysis

Q. Q: How can ambiguities in NMR spectra due to overlapping substituent signals be resolved?

A: